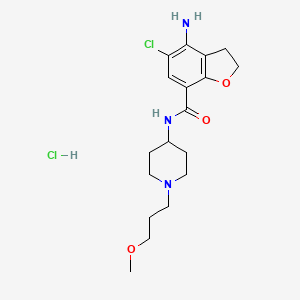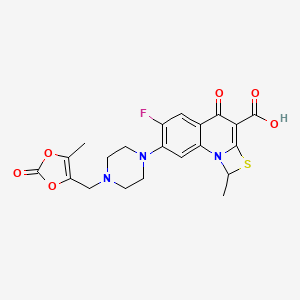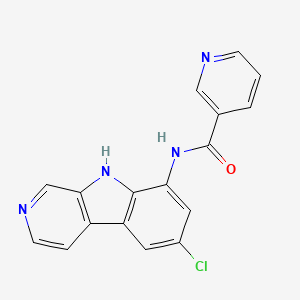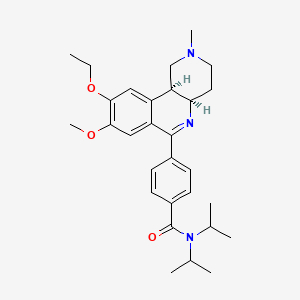
Pumafentrine
Overview
Description
Pumafentrine is a dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4. It has been investigated for its potential therapeutic effects in various inflammatory and cardiovascular conditions. The compound has shown promise in reducing inflammation by suppressing pro-inflammatory cytokine synthesis and has been studied in models of pulmonary hypertension and colitis .
Preparation Methods
The synthesis of pumafentrine involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The exact synthetic routes and reaction conditions are proprietary and not widely published.
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Pumafentrine undergoes various chemical reactions, primarily involving its interaction with phosphodiesterase enzymes. The compound is known to inhibit the activity of phosphodiesterase 3 and phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells . These reactions are crucial for its therapeutic effects, as they modulate cellular signaling pathways involved in inflammation and smooth muscle proliferation.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the desired chemical transformations. The major products formed from these reactions are the inhibited forms of phosphodiesterase enzymes, which result in altered cellular functions.
Scientific Research Applications
Chemistry: As a dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4, pumafentrine serves as a valuable tool for studying the role of these enzymes in cellular signaling and regulation.
Biology: The compound has been used in experimental models to investigate its effects on inflammation, immune response, and cell proliferation. .
Medicine: this compound has shown potential in the treatment of inflammatory diseases such as colitis and pulmonary hypertension. .
Industry: The compound’s anti-inflammatory and vasodilatory properties could be leveraged in the development of new pharmaceuticals for the treatment of cardiovascular and inflammatory diseases.
Mechanism of Action
Pumafentrine exerts its effects by inhibiting the activity of phosphodiesterase 3 and phosphodiesterase 4 enzymes. These enzymes are responsible for the breakdown of cAMP and cGMP, which are important secondary messengers in cellular signaling pathways . By inhibiting these enzymes, this compound increases the levels of cAMP and cGMP, leading to various downstream effects:
Anti-inflammatory effects: Increased cAMP levels result in the suppression of pro-inflammatory cytokine synthesis, reducing inflammation in tissues.
Vasodilation: Elevated cGMP levels promote relaxation of smooth muscle cells, leading to vasodilation and improved blood flow.
Inhibition of cell proliferation: The compound inhibits the proliferation of smooth muscle cells, which is beneficial in conditions such as pulmonary hypertension where excessive cell growth contributes to disease progression.
Comparison with Similar Compounds
Pumafentrine is unique in its dual inhibition of phosphodiesterase 3 and phosphodiesterase 4, which distinguishes it from other compounds that selectively inhibit only one of these enzymes. Similar compounds include:
Roflumilast: A selective phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Ensifentrine (RPL554): A dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 that is currently under investigation for the treatment of respiratory diseases.
This compound’s dual inhibitory action provides a broader range of therapeutic effects compared to selective inhibitors, making it a versatile compound for research and potential clinical applications.
Properties
CAS No. |
207993-12-2 |
|---|---|
Molecular Formula |
C29H39N3O3 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-[(4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C29H39N3O3/c1-8-35-27-15-22-23(16-26(27)34-7)28(30-25-13-14-31(6)17-24(22)25)20-9-11-21(12-10-20)29(33)32(18(2)3)19(4)5/h9-12,15-16,18-19,24-25H,8,13-14,17H2,1-7H3/t24-,25-/m1/s1 |
InChI Key |
CVDXFPBVOIERBH-JWQCQUIFSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C3CN(CCC3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)[C@H]3CN(CC[C@H]3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C3CN(CCC3N=C2C4=CC=C(C=C4)C(=O)N(C(C)C)C(C)C)C)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
207993-12-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((4aR,10bS)-9-ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydro-benzo(c)1, 6naphthyridin-6-yl)-N,N-diisopropyl-benzamide hydrochloride pumafentrine pumafentrine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


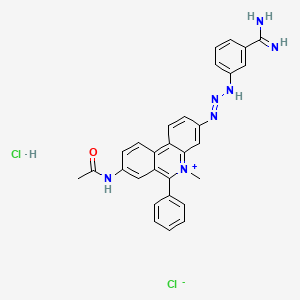
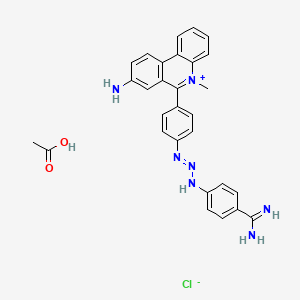
![[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT](/img/structure/B1679784.png)

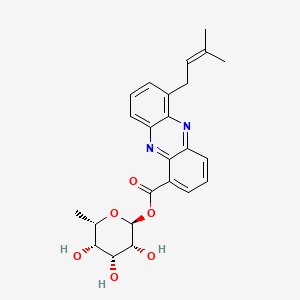
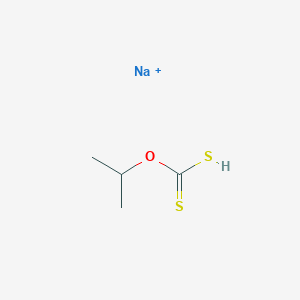
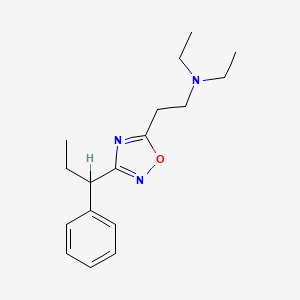
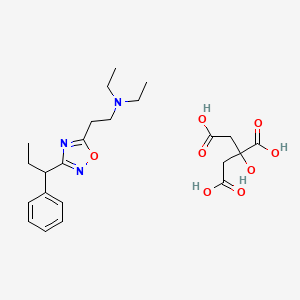
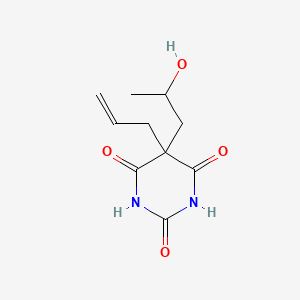
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)

